7H-pyrrolo[3,4-g]quinoxaline
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Overview
Description
7H-pyrrolo[3,4-g]quinoxaline is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring. Its unique structure imparts distinct electronic properties, making it a valuable building block in the synthesis of advanced materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[3,4-g]quinoxaline typically involves the functionalization of quinoxaline with a pyrrole moiety. One common method includes the condensation of o-phenylenediamine with a dicarbonyl compound, followed by cyclization to form the quinoxaline core. Subsequent functionalization at specific positions on the quinoxaline ring with pyrrole derivatives completes the synthesis .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7H-pyrrolo[3,4-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6,8-dione derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed:
Scientific Research Applications
7H-pyrrolo[3,4-g]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7H-pyrrolo[3,4-g]quinoxaline, particularly in its role as a kinase inhibitor, involves the formation of hydrogen bonds within the active site of the kinase. This interaction disrupts the kinase’s activity, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival . The compound’s ability to form stable complexes with its molecular targets underlies its therapeutic potential.
Comparison with Similar Compounds
- 2,1,3-benzothiadiazole
- Pyrrolo-pyrrole-1,4-dione
- Thieno[3,4-b]pyrazine
Comparison: Compared to these similar compounds, 7H-pyrrolo[3,4-g]quinoxaline stands out due to its unique electronic properties and structural versatility. Its ability to undergo diverse chemical reactions and form stable complexes with biological targets makes it a valuable compound in both materials science and medicinal chemistry .
Properties
CAS No. |
42375-01-9 |
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Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1H-pyrrolo[3,4-g]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-13-10-4-8-6-11-5-7(8)3-9(10)12-1/h1-6,12H |
InChI Key |
KXZYLNLLJMCJFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C3C=NC=C3C=C2N1 |
Origin of Product |
United States |
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